molecular formula C13H17NO B3002899 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone CAS No. 341965-96-6

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone

Cat. No.: B3002899
CAS No.: 341965-96-6
M. Wt: 203.285
InChI Key: JQHTWZITHBVUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
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Scientific Research Applications

Reactions with Phenols and Halogenaromaten

The compound 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone demonstrates interesting reactivity when it interacts with phenols and halogen aromatics. It has been studied for its capability to react with phenols, leading to the formation of N′-methylidene derivatives of 2-amino-N,N-dimethyl-isobutyramide, highlighting its potential in synthetic organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).

Interaction with Carboxylic Acids and Cyclic 1,3-diketones

In another study, this compound showed a unique ability to interact with carboxylic acids and cyclic 1,3-diketones. This interaction produces N-acyl derivatives of 2-amino, -N,N dimethyl-isobutyramide, indicating its significance in the synthesis of complex organic molecules (Vittorelli et al., 1974).

Luminescence Sensing

The compound has been incorporated into lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates its potential in the development of advanced sensor materials (Shi, Zhong, Guo, & Li, 2015).

Crystal Engineering in Supramolecular Assemblies

This compound has also been used in the study of crystal engineering and the formation of supramolecular assemblies. This research contributes to our understanding of molecular interactions and crystal formation processes (Arora & Pedireddi, 2003).

Biological Activities and Interaction with DNA

Another significant application is in the study of biological activities and interaction with DNA. It has shown potential in various biological research areas, including interaction with calf thymus DNA (Sirajuddin et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be used in the development of new materials, pharmaceuticals, or chemical processes .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-5-10(2)7-11(6-9)14-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTWZITHBVUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(C2=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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